REACTION_CXSMILES
|
C([O:4][C:5]1[CH:6]=[C:7]([CH:17]=[CH:18][C:19]=1[CH:20]=[O:21])[N:8]([CH2:11][CH2:12][O:13]C(=O)C)[CH2:9][CH3:10])(=O)C.[OH-].[Na+]>CO.O>[CH2:9]([N:8]([CH2:11][CH2:12][OH:13])[C:7]1[CH:17]=[CH:18][C:19]([CH:20]=[O:21])=[C:5]([OH:4])[CH:6]=1)[CH3:10] |f:1.2|
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Name
|
3-acetoxy-N-(2-acetoxyethyl)-N-ethyl-4-formylaniline
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Quantity
|
29.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=1C=C(N(CC)CCOC(C)=O)C=CC1C=O
|
Name
|
|
Quantity
|
17.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Most of the methanol in the reaction mixture was evaporated with a rotary evaporator
|
Type
|
ADDITION
|
Details
|
the residue was diluted to 300 mL with water
|
Type
|
ADDITION
|
Details
|
by adding conc. HC1 (ca. 15-20 mL) slowly
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with ether (400 mL×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ether extracts were dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated with a rotary evaporator
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C1=CC(=C(C=C1)C=O)O)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.19 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 96.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |